2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester
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Overview
Description
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a phenyl ester group, and a dimethyl-phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the pyrrolidine derivative with 3,5-dimethylphenyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid methyl ester
- 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid ethyl ester
- 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid butyl ester
Uniqueness
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl ester analogs
Properties
IUPAC Name |
phenyl 2-[(3,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-11-15(2)13-16(12-14)21-19(23)18-9-6-10-22(18)20(24)25-17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRIZOHHQLUWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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